molecular formula C13H21N3O2 B2601808 tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate CAS No. 278798-15-5

tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

Cat. No.: B2601808
CAS No.: 278798-15-5
M. Wt: 251.33
InChI Key: NSPSFSOMUZBHPB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate: is an organic compound with the molecular formula C13H21N3O2 It is a derivative of piperidine and pyrazole, featuring a tert-butyl ester group

Scientific Research Applications

Chemistry: tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various biologically active compounds. It serves as a building block in organic synthesis, enabling the creation of more complex molecules .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable in the design of new materials with specific properties .

Mechanism of Action

While the exact mechanism of action for tert-butyl-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is not specified, related compounds have been studied for their anti-inflammatory effects. For instance, a series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives were found to inhibit NO and PGE2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .

Safety and Hazards

The compound is classified as an irritant, with hazard statements including H302, H315, H319, and H335. Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Tert-butyl-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds . Its use as a semi-flexible linker in PROTAC development for targeted protein degradation suggests potential future applications in the field of drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce different functional groups onto the pyrazole ring .

Comparison with Similar Compounds

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • N-BOC-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester

Uniqueness: tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is unique due to its specific combination of the piperidine and pyrazole rings, along with the tert-butyl ester group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-6-4-10(5-7-16)11-8-14-15-9-11/h8-10H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPSFSOMUZBHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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